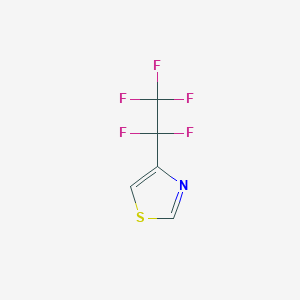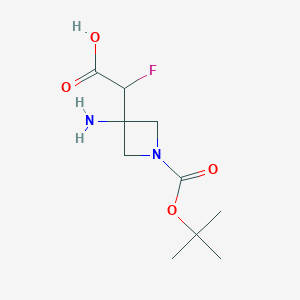
2-(3-Amino-1-tert-butoxycarbonyl-azetidin-3-yl)-2-fluoro-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-1-tert-butoxycarbonyl-azetidin-3-yl)-2-fluoro-acetic acid is a synthetic organic compound with the molecular formula C10H18N2O4 This compound is characterized by the presence of an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a fluorinated acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1-tert-butoxycarbonyl-azetidin-3-yl)-2-fluoro-acetic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. For instance, starting from a β-amino alcohol, cyclization can be achieved using reagents like tosyl chloride under basic conditions.
Introduction of the Boc Protecting Group: The amino group on the azetidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group remains unreactive during subsequent reactions.
Fluorination and Acetic Acid Introduction: The fluorinated acetic acid moiety can be introduced through nucleophilic substitution reactions. For example, a fluorinated acetic acid derivative can be reacted with the Boc-protected azetidine intermediate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the azetidine ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the azetidine ring or the carbonyl groups. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorinated acetic acid moiety. Reagents such as sodium azide or thiols can be used for these transformations.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), thiols (R-SH)
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced azetidine derivatives or alcohols.
Substitution: Formation of azido or thiol-substituted derivatives.
科学的研究の応用
2-(3-Amino-1-tert-butoxycarbonyl-azetidin-3-yl)-2-fluoro-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3-Amino-1-tert-butoxycarbonyl-azetidin-3-yl)-2-fluoro-acetic acid involves its interaction with specific molecular targets. The azetidine ring and the fluorinated acetic acid moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The Boc protecting group ensures that the compound remains stable and unreactive until it reaches its target site.
類似化合物との比較
Similar Compounds
2-(3-Amino-1-tert-butoxycarbonyl-azetidin-3-yl)-acetic acid: Lacks the fluorine atom, which may affect its reactivity and interaction with molecular targets.
2-(3-Amino-1-tert-butoxycarbonyl-pyrrolidin-3-yl)-2-fluoro-acetic acid: Contains a pyrrolidine ring instead of an azetidine ring, which may influence its biological activity.
2-(3-Amino-1-tert-butoxycarbonyl-azetidin-3-yl)-2-chloro-acetic acid: Contains a chlorine atom instead of a fluorine atom, which may alter its chemical properties and reactivity.
Uniqueness
The presence of the fluorine atom in 2-(3-Amino-1-tert-butoxycarbonyl-azetidin-3-yl)-2-fluoro-acetic acid imparts unique chemical properties, such as increased stability and altered reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C10H17FN2O4 |
|---|---|
分子量 |
248.25 g/mol |
IUPAC名 |
2-[3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-2-fluoroacetic acid |
InChI |
InChI=1S/C10H17FN2O4/c1-9(2,3)17-8(16)13-4-10(12,5-13)6(11)7(14)15/h6H,4-5,12H2,1-3H3,(H,14,15) |
InChIキー |
JXGNSGPRESMMTO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(C(=O)O)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


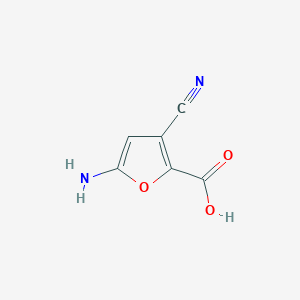
![2-hydroxy-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]ethanethioamide](/img/structure/B12864476.png)
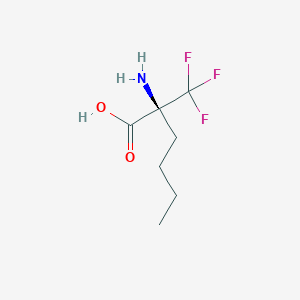
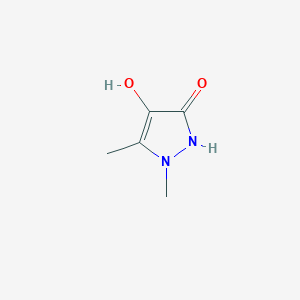
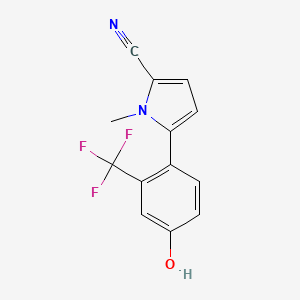


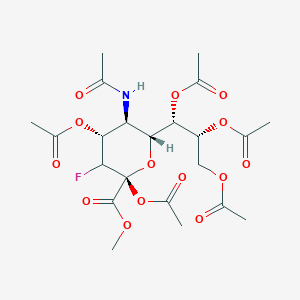
![2-(2-Chlorobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12864517.png)
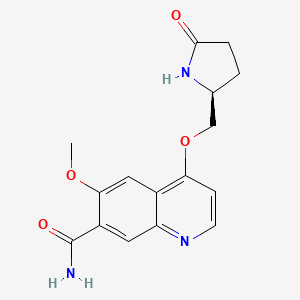

![[(2R,3R,4S,6R)-3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate](/img/structure/B12864533.png)
